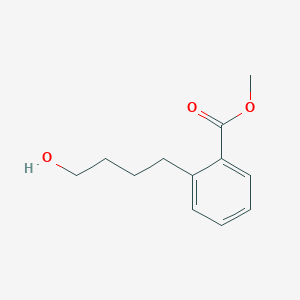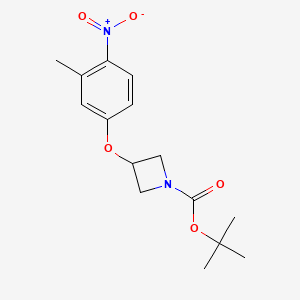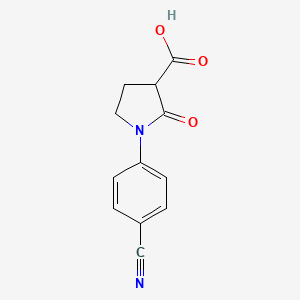
3,3-dichloropropanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dichloropropanoyl chloride, also known as 2,3-Dichloropropionyl chloride, is a chemical compound with the molecular formula C3H3Cl3O. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions to produce a wide range of products .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-dichloropropanoyl chloride can be synthesized through several methods. One common method involves the reaction of 2,3-dichloropropionic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is treated with thionyl chloride, resulting in the formation of dichloropropionylchloride and sulfur dioxide as a byproduct .
Industrial Production Methods
In industrial settings, dichloropropionylchloride is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides .
Chemical Reactions Analysis
Types of Reactions
3,3-dichloropropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of dichloropropionylchloride from 2,3-dichloropropionic acid.
Amines and Alcohols: React with dichloropropionylchloride to form amides and esters.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
2,3-Dichloropropionic Acid: Formed through hydrolysis.
Scientific Research Applications
3,3-dichloropropanoyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of intermediates for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of dichloropropionylchloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in the synthesis of amides, dichloropropionylchloride reacts with amines, resulting in the formation of an amide bond .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropionyl Chloride: Similar in structure but with only one chlorine atom on the propionyl group.
Propanoyl Chloride: Lacks chlorine atoms on the propionyl group.
Acetyl Chloride: A simpler acyl chloride with a methyl group instead of a propionyl group .
Uniqueness
3,3-dichloropropanoyl chloride is unique due to the presence of two chlorine atoms on the propionyl group, which enhances its reactivity and makes it suitable for specific synthetic applications that other acyl chlorides may not be able to achieve .
Properties
Molecular Formula |
C3H3Cl3O |
|---|---|
Molecular Weight |
161.41 g/mol |
IUPAC Name |
3,3-dichloropropanoyl chloride |
InChI |
InChI=1S/C3H3Cl3O/c4-2(5)1-3(6)7/h2H,1H2 |
InChI Key |
HCFKSOKVOFMSEP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-isobutyl-benzo[d][1,3]oxazin-4-one](/img/structure/B8309768.png)
![1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-2-one](/img/structure/B8309786.png)


![[Mesityl(methyl)amino]acetic acid](/img/structure/B8309807.png)
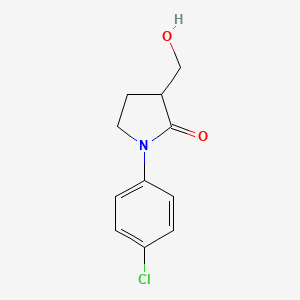

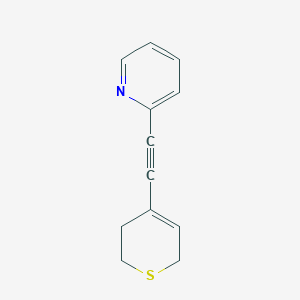
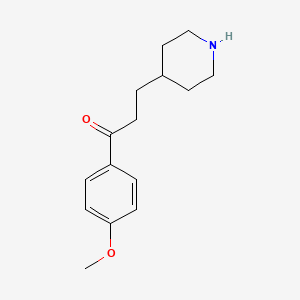
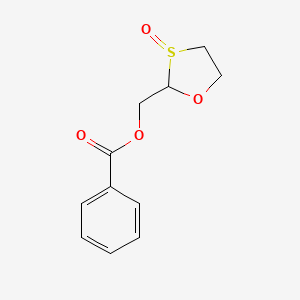
![Ethyl 3-[(ethoxycarbonyl)amino]propanoate](/img/structure/B8309831.png)
